molecular formula C17H25BO5 B1411718 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate CAS No. 1887769-37-0

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate

Cat. No.: B1411718
CAS No.: 1887769-37-0
M. Wt: 320.2 g/mol
InChI Key: XTEJRBPQCPRNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is a useful research compound. Its molecular formula is C17H25BO5 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate and similar compounds have been extensively studied for their synthesis and crystal structures. Wu et al. (2021) synthesized similar compounds and characterized their structures using spectroscopy (FT-IR, NMR, and MS) and X-ray diffraction. Their study included DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential, highlighting the compound's structural properties (Wu et al., 2021).

Application in Herbicides

The compound has been linked to the synthesis of herbicides. For example, Makino and Yoshioka (1987) synthesized a fluoro analogue of the herbicide quizalofopethyl, which is structurally related to this compound (Makino & Yoshioka, 1987).

Material Science Applications

In material science, the compound's derivatives have been utilized in the synthesis of electron transport materials. Xiangdong et al. (2017) reported an efficient synthesis process for an electron transport material using a derivative of this compound, demonstrating its potential in materials research (Xiangdong et al., 2017).

Spectroscopic Studies

Spectroscopic studies have also been a significant area of research. Huang et al. (2021) conducted a study involving spectroscopic methods and crystallographic analyses of compounds structurally related to this compound, providing insight into their physicochemical properties (Huang et al., 2021).

Fluorescence Quenching and Polymer Synthesis

Zhang, Liu, and Cao (2008) developed a monomer for the synthesis of water-soluble carboxylated polyfluorenes, indicating the versatility of compounds related to this compound in polymer synthesis and fluorescence studies (Zhang et al., 2008).

Properties

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-7-20-15(19)12(2)21-14-10-8-13(9-11-14)18-22-16(3,4)17(5,6)23-18/h8-12H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEJRBPQCPRNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.